4-(4-Chloropyrimidin-2-yl)morpholine
Overview
Description
4-(4-Chloropyrimidin-2-yl)morpholine is an organic compound with the molecular formula C8H10ClN3O. It is a derivative of morpholine, where the morpholine ring is substituted with a 4-chloropyrimidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloropyrimidin-2-yl)morpholine typically involves the reaction of 4-chloropyrimidine with morpholine. One common method is to react 4-chloropyrimidine with morpholine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloropyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a corresponding aminopyrimidine derivative .
Scientific Research Applications
4-(4-Chloropyrimidin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-(4-Chloropyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways by binding to their active sites and blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloropyrimidin-4-yl)morpholine: Similar structure but with the chlorine atom in a different position on the pyrimidine ring.
4-(4-Chloropyrimidin-2-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(4-Chloropyrimidin-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-chloropyrimidin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORDJRAQJPQYLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356463 | |
Record name | 4-(4-chloropyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24192-96-9 | |
Record name | 4-(4-Chloro-2-pyrimidinyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24192-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-chloropyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-chloropyrimidin-2-yl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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